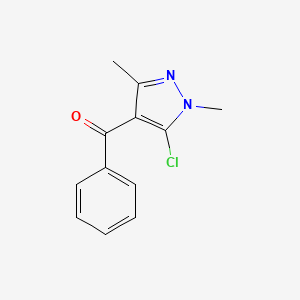
3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the pyridine ring and other functional groups. Common reagents used in these reactions include aldehydes, ketones, and various catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems. The process must also comply with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrole and pyridine derivatives with different functional groups. Examples include:
- 3-Hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
- 3-Hydroxy-4-(4-ethoxybenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
Uniqueness
What sets 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one apart is its specific combination of functional groups and the resulting properties. This unique structure may confer distinct biological activities or material properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
510712-16-0 |
|---|---|
Formule moléculaire |
C24H28N2O5 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(4E)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(3-methoxypropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O5/c1-15(2)31-19-7-6-18(14-16(19)3)22(27)20-21(17-8-10-25-11-9-17)26(12-5-13-30-4)24(29)23(20)28/h6-11,14-15,21,27H,5,12-13H2,1-4H3/b22-20+ |
Clé InChI |
MPGILHYQGFZYOS-LSDHQDQOSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=NC=C3)/O)OC(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=NC=C3)O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B12010222.png)


![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide](/img/structure/B12010235.png)
![N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12010241.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12010263.png)
![8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12010266.png)
![4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B12010271.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12010277.png)



